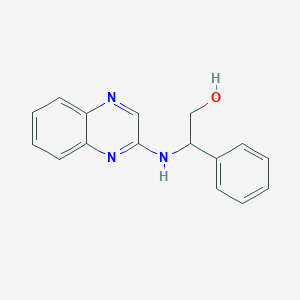
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea involves the inhibition of certain enzymes, such as monoamine oxidase and acetylcholinesterase. This inhibition can lead to increased levels of neurotransmitters in the brain, which may help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea can have a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and alleviate symptoms of depression. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea in lab experiments is its ability to selectively inhibit certain enzymes. This can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have a beneficial effect on cognitive function in animal models. Another potential direction for research is its use as an antiviral or antibacterial agent, as it has shown promise in this area as well. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesemethoden
The synthesis of 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea involves several steps, including the reaction of 1-(1-pyridin-2-ylpiperidin-4-yl)urea with propargyl bromide in the presence of a base. The resulting compound is then treated with methyl iodide to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been shown to have antiviral and antibacterial properties.
Eigenschaften
IUPAC Name |
1-methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-9-17-15(20)18(2)13-7-11-19(12-8-13)14-6-4-5-10-16-14/h1,4-6,10,13H,7-9,11-12H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNIXMUMSLOMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC=CC=N2)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5,6-Trimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7573639.png)

![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)

![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)